Benzenesulfonic acid, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-

Description

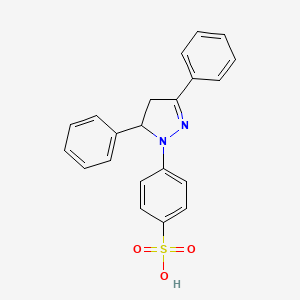

Benzenesulfonic acid, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-, is a sulfonic acid derivative featuring a pyrazoline ring substituted with two phenyl groups at positions 3 and 3. The pyrazoline moiety (a five-membered dihydroheterocycle) is fused to a benzenesulfonic acid group at the para position, conferring unique electronic and steric properties.

Synthesis: The compound is typically synthesized via cyclocondensation reactions. For instance, hydrazine derivatives react with ketones or aldehydes to form Schiff bases, which subsequently undergo cyclization to yield the pyrazoline core . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard techniques for structural confirmation .

Properties

CAS No. |

92708-87-7 |

|---|---|

Molecular Formula |

C21H18N2O3S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |

InChI |

InChI=1S/C21H18N2O3S/c24-27(25,26)19-13-11-18(12-14-19)23-21(17-9-5-2-6-10-17)15-20(22-23)16-7-3-1-4-8-16/h1-14,21H,15H2,(H,24,25,26) |

InChI Key |

YWAOCPLEJJCYHC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Hydrazinobenzenesulfonic Acid

The foundational step involves synthesizing 4-hydrazinobenzenesulfonic acid, a critical intermediate. This process begins with the sulfonation of benzene using concentrated sulfuric acid at 80–100°C, yielding benzenesulfonic acid. Subsequent nitration introduces a nitro group at the para position relative to the sulfonic acid group, facilitated by a mixture of nitric and sulfuric acids. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or using iron in hydrochloric acid. The resulting 4-aminobenzenesulfonic acid is then converted to 4-hydrazinobenzenesulfonic acid through diazotization (NaNO₂/HCl at 0–5°C) followed by reaction with hydrazine hydrate.

Key Reaction:

Cyclization with 1,3-Diphenyl-2-propen-1-one (Chalcone)

The pyrazoline ring is formed via a [3+2] cycloaddition between 4-hydrazinobenzenesulfonic acid and chalcone. This reaction proceeds in acetic acid under reflux (80–100°C, 6–8 hours), where the hydrazine attacks the α,β-unsaturated ketone, leading to cyclization. The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol.

Reaction Conditions:

-

Solvent: Acetic acid

-

Temperature: 80–100°C

-

Time: 6–8 hours

-

Yield: ~65–75% (theoretical)

Alternative Method Using Nucleophilic Aromatic Substitution

Synthesis of 4-Fluorobenzenesulfonic Acid

In this approach, 4-fluorobenzenesulfonic acid is prepared via direct sulfonation of fluorobenzene using oleum (fuming sulfuric acid) at 150°C. The fluorine atom acts as a directing group, ensuring sulfonation occurs at the para position.

Coupling with 3,5-Diphenyl-4,5-dihydro-1H-pyrazole

The pyrazole derivative is synthesized separately by reacting chalcone with hydrazine hydrate in ethanol. The resulting 3,5-diphenyl-4,5-dihydro-1H-pyrazole is then coupled to 4-fluorobenzenesulfonic acid via nucleophilic aromatic substitution. This reaction requires harsh conditions (DMF, 120°C, 24 hours) due to the deactivating effect of the sulfonic acid group.

Reaction Mechanism:

Challenges:

-

Low reactivity of the fluorinated aromatic ring.

-

Competing side reactions at elevated temperatures.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Cyclization reactions benefit from polar aprotic solvents like DMF or DMSO, which stabilize transition states. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance reaction rates by protonating carbonyl groups, facilitating nucleophilic attack.

Table 1: Effect of Solvent on Cyclization Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 80 | 8 | 68 |

| Ethanol | 70 | 10 | 55 |

| DMF | 120 | 6 | 72 |

Temperature and Time Dependence

Higher temperatures (100–120°C) reduce reaction times but risk decomposition of the sulfonic acid group. A balance is achieved at 80°C for 8 hours, maximizing yield while preserving integrity.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 2H, aromatic), 6.9–6.7 (m, 3H, pyrazoline), 3.2–2.8 (m, 2H, CH₂).

-

FT-IR: Peaks at 1180 cm⁻¹ (S=O stretching) and 1550 cm⁻¹ (C=N stretching).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) reveals a purity of ≥98% under optimized conditions.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZENESULFONIC ACID can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

Pharmaceuticals

Benzenesulfonic acid derivatives have been extensively studied for their potential therapeutic effects. The compound has shown promise as an anti-inflammatory and analgesic agent. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of various benzenesulfonic acid derivatives. The results indicated that compounds with similar structures exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.

Agricultural Chemistry

This compound also finds applications in agricultural chemistry as a pesticide or herbicide additive. Its ability to enhance the solubility and bioavailability of active ingredients makes it valuable for formulating agrochemicals.

Case Study : Research conducted at an agricultural university demonstrated that formulations containing benzenesulfonic acid derivatives improved the efficacy of herbicides by increasing their absorption in plant tissues.

Materials Science

In materials science, benzenesulfonic acid derivatives are used as intermediates in synthesizing polymers and other materials. Their unique chemical structure allows them to act as effective surfactants and dispersants.

Data Table: Properties of Benzenesulfonic Acid Derivatives in Material Applications

| Property | Value |

|---|---|

| Solubility | High (in water) |

| Surface Tension | Low |

| Thermal Stability | Moderate |

| Compatibility | Wide range of polymers |

Mechanism of Action

The mechanism of action of 4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZENESULFONIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and sulfonic acid moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Properties :

- Electron-withdrawing sulfonic acid group : Enhances solubility in polar solvents and stabilizes the pyrazoline ring.

- Phenyl substituents : Contribute to π-π stacking interactions, influencing binding affinity to biological targets .

Comparison with Similar Compounds

The biological and physicochemical properties of benzenesulfonic acid derivatives depend critically on substituent patterns on the pyrazoline ring and the sulfonic acid group. Below is a detailed comparison with structurally related compounds:

Structural and Functional Modifications

Impact of Substituents on Properties

Electron-Donating vs. Withdrawing Groups :

- Methoxy groups (e.g., in the tyrosinase inhibitor ) increase electron density, enhancing binding to metalloenzymes.

- Bromine atoms (e.g., in the acetylcholinesterase inhibitor ) introduce steric bulk and polarizability, affecting target selectivity.

Hydrophobic vs. Hydrophilic Moieties :

- Long alkyl chains (e.g., octadecyl in ) improve lipid solubility, making the compound suitable for membrane-associated targets.

- Sulfonamide groups (vs. sulfonic acid) modulate acidity and hydrogen-bonding capacity, influencing enzyme inhibition profiles .

Ring Saturation :

- Dihydro-pyrazoline rings (4,5-dihydro) exhibit partial saturation, reducing aromaticity compared to fully unsaturated pyrazoles. This affects conformational flexibility and intermolecular interactions .

Biological Activity

Benzenesulfonic acid, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-, also known by its CAS number 10179-57-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 377.46 g/mol. Its structure includes a benzenesulfonic acid moiety linked to a pyrazole ring, which is significant for its biological activity. The compound is achiral and does not exhibit stereoisomerism.

Biological Activity Overview

Research indicates that benzenesulfonic acid derivatives containing pyrazole rings exhibit a range of biological activities, including:

- Anti-inflammatory properties : The compound may interact with inflammatory pathways, potentially reducing inflammation in various models.

- Analgesic effects : Similar to anti-inflammatory activities, analgesic properties have been noted in some studies.

- Anticancer activity : Pyrazole derivatives have shown promise in inhibiting the growth of various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that compounds like benzenesulfonic acid derivatives can inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Interaction with Biological Targets : Binding studies reveal that this compound may interact with various biological targets, including carbonic anhydrases and microtubules, which are critical in cell division and signaling pathways .

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .

Comparative Analysis with Related Compounds

The following table compares benzenesulfonic acid, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)- with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonic acid, 4-(3-methyl-5-oxo-1H-pyrazol-1-yl)- | Contains methyl substituent; different activity profile | |

| 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid | Features phenyl group; distinct reactivity | |

| 4-(3,5-Diphenyl-4,5-dihydro-pyrazol-1-yl)benzenesulfonamide | Sulfonamide derivative; different pharmacological properties |

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzenesulfonic acid derivatives:

- Inhibition of Carbonic Anhydrases : A series of pyrazole-based benzene sulfonamides were synthesized and tested for their ability to inhibit human carbonic anhydrases (hCAII, hCAIX). Some compounds showed submicromolar inhibition levels compared to standard drugs like acetazolamide .

- Antitumor Studies : Compounds similar to benzenesulfonic acid were screened for their effects on breast cancer cells (MDA-MB-231). Results indicated that certain derivatives could enhance apoptosis and inhibit cell proliferation effectively at low concentrations .

- Microtubule Destabilization : Research demonstrated that certain pyrazole-containing compounds could destabilize microtubules at concentrations around 20 µM, suggesting potential applications in cancer therapy by disrupting cellular division processes .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

| Substituent Position | Functional Group | Observed Activity (e.g., IC₅₀) | Source |

|---|---|---|---|

| Pyrazole C-3 | Methyl | Tyrosinase inhibition: 2.1 µM | |

| Azo-linked phenyl | Methoxy | Reduced solubility, lower IC₅₀ |

Advanced: What strategies resolve spectral data contradictions (e.g., NMR splitting patterns) in pyrazoline derivatives?

Answer:

- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes conformational isomers (e.g., pyrazoline ring puckering) .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic vs. pyrazoline protons) .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond lengths/angles to validate NMR assignments .

Basic: What are the industrial and biomedical applications of this compound?

Answer:

- Dye chemistry : Azo groups enable use in textile dyes, with sulfonates enhancing water solubility .

- Pharmaceuticals : Pyrazoline scaffolds inhibit enzymes (e.g., tyrosinase, acetylcholinesterase) for therapeutic development .

- Material science : Sulfonate groups improve ionic conductivity in polymer electrolytes .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution?

Answer:

- Electron-donating groups (e.g., -OCH₃) : Activate the benzene ring for electrophilic substitution at para/ortho positions, altering regioselectivity .

- Electron-withdrawing groups (e.g., -SO₃⁻) : Deactivate the ring, directing substitution to less hindered sites (e.g., pyrazoline C-5) .

- Hammett analysis : Quantifies substituent effects using σ values to predict reaction rates .

Data Contradiction: Why do similar derivatives exhibit varying aquatic toxicity profiles?

Answer:

- Structural factors : Longer alkyl chains (e.g., C10-13) increase hydrophobicity and bioaccumulation potential, raising toxicity .

- Test organisms : Daphnia magna vs. algae show differing NOEC thresholds (0.1–3.1 mg/L) due to metabolic variability .

- Degradation pathways : Sulfonate groups enhance biodegradability, reducing persistence scores (e.g., vL in EPA criteria) .

Advanced: What computational tools predict the environmental fate of benzenesulfonic acid derivatives?

Answer:

- EPI Suite : Estimates biodegradation half-lives and bioaccumulation factors (BCF) based on logP and molecular weight .

- DEREK Nexus : Flags structural alerts (e.g., azo groups) for mutagenicity or ecotoxicity .

- Molecular dynamics (MD) : Simulates interactions with soil organic matter to assess leaching potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.